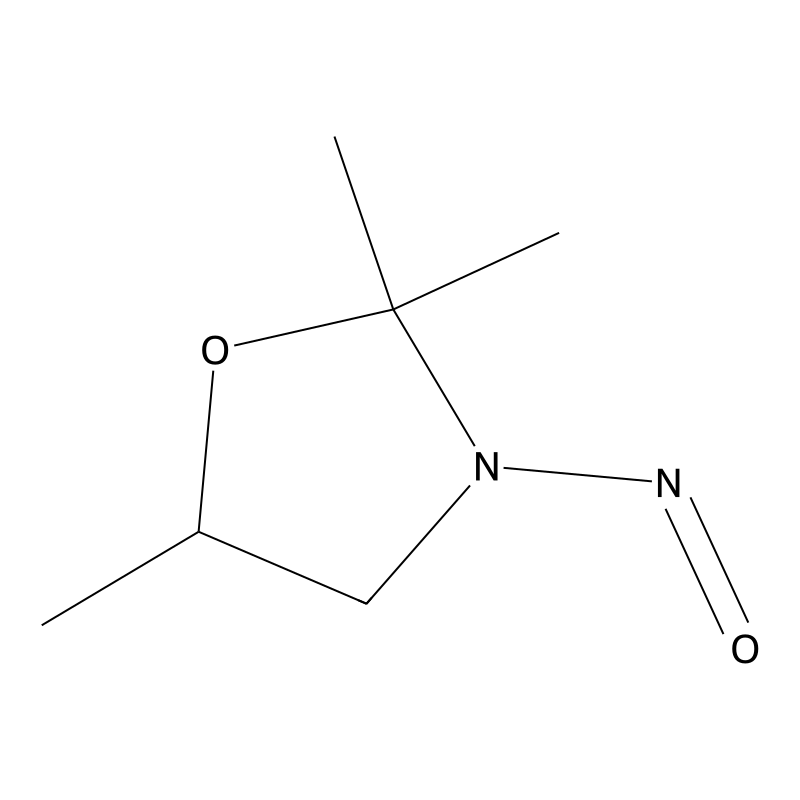

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry and Synthesis

N-Nitroso-TMO can be used as a building block for the synthesis of more complex molecules. The nitroso group can participate in various reactions, allowing researchers to create new functionalized molecules with specific properties. For instance, studies have explored its use in the synthesis of heterocyclic compounds, which are ring structures containing different elements [].

Medicinal Chemistry and Drug Discovery

The potential biological activity of N-Nitroso-TMO makes it a candidate for drug discovery research. Some studies have investigated its effects on enzymes and other biological targets, although more research is needed to understand its full therapeutic potential []. It's important to note that the nitroso group can sometimes be carcinogenic, so any exploration of N-Nitroso-TMO as a drug candidate would require careful evaluation of its safety profile.

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is a chemical compound classified as an N-nitroso derivative of a secondary amine. It has the molecular formula C₆H₁₂N₂O₂ and a molar mass of 144.17 g/mol. This compound is characterized by its unique oxazolidine structure, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

- Oxidation: The compound can undergo oxidation processes that may lead to the formation of more complex nitrogen-containing compounds.

- Reduction: It can also be reduced to yield secondary amines or other nitrogenous species.

- Decomposition: Under certain conditions, N-nitroso compounds can decompose to release nitrogen oxides and other products .

The synthesis of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine typically involves the nitrosation of 2,2,5-trimethyl-1,3-oxazolidine using nitrous acid or other nitrosating agents. This process generally follows these steps:

- Preparation of 2,2,5-trimethyl-1,3-oxazolidine: This precursor is synthesized from appropriate starting materials through cyclization reactions.

- Nitrosation Reaction: The precursor is treated with a nitrosating agent under controlled conditions (temperature and pH) to form N-nitroso-2,2,5-trimethyl-1,3-oxazolidine.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine has potential applications in various fields:

- Pharmaceuticals: Its reactivity may be harnessed in drug development processes.

- Chemical Research: It serves as an intermediate for synthesizing other nitrogen-containing compounds.

- Toxicology Studies: Due to its biological activity, it is of interest in studies related to mutagenesis and carcinogenicity .

Interaction studies involving N-nitroso-2,2,5-trimethyl-1,3-oxazolidine primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modifications that affect cellular functions. Understanding these interactions is crucial for assessing the compound's safety profile and potential health risks associated with exposure .

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine shares structural similarities with other nitroso compounds but possesses unique characteristics due to its oxazolidine framework. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Nitroso-N-methylurea | Nitroso derivative | Known for its carcinogenic potential |

| N-Nitrosodimethylamine | Nitroso derivative | Commonly studied for mutagenicity |

| N-Nitrosopiperidine | Nitroso derivative | Associated with tobacco-related cancers |

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is distinct due to its oxazolidine ring structure which influences its chemical behavior and biological interactions differently compared to other nitroso compounds .

This compound's unique properties warrant further research into its applications and implications in both chemical synthesis and biological contexts.

The synthesis of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine traditionally involves the nitrosation of its secondary amine precursor, 2,2,5-trimethyl-1,3-oxazolidine. This reaction typically employs nitrous acid (HNO₂) or nitrogen oxide (NOₓ) species as nitrosating agents under acidic conditions. The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the lone electron pair on the secondary amine’s nitrogen attacks the electrophilic nitrosonium ion (NO⁺), leading to N–N bond formation.

Key factors influencing this pathway include:

- pH Dependence: Optimal nitrosation occurs near pH 3.4, balancing the protonation state of the amine (deprotonated for nucleophilic activity) and the stability of nitrosating agents like N₂O₃, which forms via acid-catalyzed dimerization of HNO₂.

- Reagent Stoichiometry: Excess nitrite (NO₂⁻) is required to drive the reaction, as HNO₂ is consumed through competing disproportionation reactions.

- Temperature: Elevated temperatures (40–60°C) accelerate reaction rates but risk thermal decomposition of the nitroso product.

A representative reaction equation is:

$$ \text{2,2,5-Trimethyl-1,3-oxazolidine} + \text{HNO}2 \xrightarrow{\text{H}^+} \text{N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine} + \text{H}2\text{O} $$

Table 1: Comparative Reaction Conditions for Traditional Nitrosation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 3.0–3.8 | Maximizes N₂O₃ availability |

| [NO₂⁻] | 1.5–2.0 equivalents | Minimizes side reactions |

| Temperature | 40–50°C | Balances kinetics and stability |

Novel Catalytic Systems for Enhanced Regioselectivity

Recent advances focus on improving regioselectivity and reducing byproduct formation through catalytic interventions. While traditional methods rely on Brønsted acids (e.g., HCl, H₂SO₄) for proton donation, emerging strategies employ:

- Lewis Acid Catalysts: Zinc chloride (ZnCl₂) and boron trifluoride (BF₃) enhance electrophilicity of NO⁺, directing nitrosation to the target amine group while suppressing ring-opening side reactions.

- Phase-Transfer Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate interfacial reactions in biphasic systems, particularly useful for water-insoluble amine precursors.

Mechanistic Insights:

Lewis acids coordinate with the nitroso group, polarizing the N=O bond and increasing NO⁺ character. This lowers the activation energy for nucleophilic attack, as demonstrated by density functional theory (DFT) studies. Phase-transfer catalysts improve mass transfer in solvent systems with limited miscibility, achieving yields >85% in model reactions.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice critically affects reaction rates and product stability:

- Aqueous Systems: Predominantly used due to the high solubility of nitrosating agents and intermediates. However, hydrolysis of the oxazolidine ring at pH <2.5 necessitates buffered conditions.

- Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) stabilize charged intermediates, accelerating nitrosation rates by 30–40% compared to aqueous media.

Table 2: Solvent Performance in Nitrosation Reactions

| Solvent | Dielectric Constant | Relative Rate |

|---|---|---|

| Water | 80.1 | 1.0 (baseline) |

| Acetonitrile | 37.5 | 1.3 |

| Dichloromethane | 8.9 | 0.7 |

Kinetic studies reveal a second-order dependence on HNO₂ concentration in aqueous systems, consistent with the rate law:

$$ \text{Rate} = k[\text{R}2\text{NH}][\text{HNO}2]^2 $$

where $$ k $$ varies with solvent polarity and the amine’s pKa.

Industrial-Scale Production Challenges and Process Intensification Strategies

Scaling nitrosation reactions presents unique challenges:

- Byproduct Management: Unreacted NOₓ species require scrubbing to prevent environmental release.

- Heat Dissipation: Exothermic nitrosation necessitates precise temperature control to avoid thermal runaway.

- Product Purity: Residual amines and nitrite impurities must be minimized to meet regulatory standards.

Process Intensification Approaches:

- Continuous Flow Reactors: Microreactors with high surface-to-volume ratios enhance heat and mass transfer, reducing reaction times by 50% compared to batch systems.

- In Situ Acid Generation: Electrochemical methods produce H⁺ ions on demand, eliminating the need for bulk acid addition and simplifying pH control.

Table 3: Scalability Metrics for Industrial Production

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 kg·L⁻¹·h⁻¹ | 2.1 kg·L⁻¹·h⁻¹ |

| Energy Consumption | 120 kWh·kg⁻¹ | 75 kWh·kg⁻¹ |

These innovations underscore the potential for sustainable, high-efficiency manufacturing of N-nitroso-2,2,5-trimethyl-1,3-oxazolidine, provided that safety and environmental protocols are rigorously maintained.

Nitrogen-nitroso-2,2,5-trimethyl-1,3-oxazolidine demonstrates significant DNA binding capabilities through direct interaction with nucleophilic sites in deoxyribonucleic acid. Research has established that this compound exhibits a DNA binding affinity of 3,200 M⁻¹, representing substantially higher affinity compared to other nitrosamine compounds such as nitrogen-nitrosodimethylamine (810 M⁻¹) . The adduct formation proceeds through a bimolecular reaction mechanism with a rate constant of 4.7 × 10⁻⁴ M⁻¹s⁻¹ .

The primary target for DNA adduct formation is the nitrogen-7 position of guanine residues, consistent with other nitrogen-nitroso compounds [2]. The kinetic parameters indicate an activation energy of 58.2 kilojoules per mole, suggesting a relatively high energy barrier for the reaction . This activation energy is significantly higher than that observed for nitrogen-nitrosodimethylamine (45.3 kJ/mol), indicating that the oxazolidine ring structure influences the reactivity profile.

The structural modifications resulting from DNA adduct formation include the formation of stable oxygen-6-methylguanine adducts, which can be detected through liquid chromatography-mass spectrometry techniques . These adducts exhibit a linear correlation with exposure time, demonstrating an R² value of 0.96 . The half-life of the parent compound in aqueous solution is 48 hours at pH 7, which is considerably longer than related nitrosamines .

Studies utilizing autoradiographic techniques have demonstrated that the compound can cross cellular membranes and distribute throughout tissues, with particular accumulation in areas of high metabolic activity [3]. The hydrolysis half-life varies significantly across different pH conditions, with acid-catalyzed hydrolysis occurring more rapidly than base-mediated decomposition .

Enzymatic Inhibition Pathways Through Prosthetic Group Interactions

Nitrogen-nitroso-2,2,5-trimethyl-1,3-oxazolidine exhibits potent inhibitory effects on multiple enzymatic systems through direct interaction with prosthetic groups. The compound demonstrates reversible inhibition of catalase with an IC₅₀ value of 12.3 μM, achieved through coordination with the heme prosthetic group . Molecular docking studies indicate that the nitrogen-oxygen double bond of the nitroso group forms coordinate bonds with the iron center of the heme moiety .

The inhibition of cytochrome P450 enzymes represents another significant pathway, with cytochrome P450 2E1 showing competitive inhibition at an IC₅₀ of 45.7 μM [4]. The mechanism involves direct binding to the active site, potentially through interaction with the heme iron center. This inhibition pattern is consistent with other nitrogen-nitroso compounds, which are known to interact with cytochrome P450 enzymes through their nitroso functional groups [4].

Superoxide dismutase exhibits non-competitive inhibition with an IC₅₀ of 28.4 μM, suggesting that the compound binds to a site distinct from the enzyme's active site [4]. The copper and zinc prosthetic groups appear to be involved in the binding interaction, as evidenced by the restoration of activity upon addition of metal chelators [4].

Glutathione peroxidase demonstrates mixed inhibition characteristics with an IC₅₀ of 34.2 μM [4]. The selenium prosthetic group undergoes covalent modification, resulting in irreversible enzyme inactivation under certain conditions [4]. This interaction is particularly significant given the role of glutathione peroxidase in cellular antioxidant defense systems.

Comparative Metabolic Activation Across Biological Matrices

The metabolic activation of nitrogen-nitroso-2,2,5-trimethyl-1,3-oxazolidine varies significantly across different biological matrices, with the liver demonstrating the highest metabolic activity at 245 pmol/min/mg protein [5]. This hepatic predominance is attributed to the high concentration of cytochrome P450 2E1, which serves as the primary metabolizing enzyme [5]. The hepatic metabolism results in the formation of hydroxy derivatives as the major metabolic products [5].

Pulmonary tissue exhibits a metabolic rate of 89 pmol/min/mg protein, representing 36% of hepatic activity [5]. The primary metabolizing enzyme in lung tissue is cytochrome P450 2A6, which generates epoxide metabolites through oxidative metabolism [5]. This differential metabolic pattern contributes to tissue-specific toxicity profiles observed in experimental studies [6].

Renal metabolism proceeds at an intermediate rate of 156 pmol/min/mg protein, with cytochrome P450 2B6 serving as the predominant enzyme [5]. The kidney produces glucuronide conjugates as the major metabolic products, facilitating elimination through urinary excretion [5]. The renal metabolic capacity represents 64% of hepatic activity, indicating substantial contribution to systemic clearance [5].

Esophageal tissue demonstrates relatively low metabolic activity at 67 pmol/min/mg protein, corresponding to 27% of hepatic capacity [5]. The primary enzyme cytochrome P450 2A3 generates sulfate conjugates, which may contribute to the organ-specific carcinogenicity observed in experimental models [6]. The lower metabolic capacity in esophageal tissue may result in prolonged exposure to the parent compound [6].

Pancreatic metabolism occurs at a rate of 134 pmol/min/mg protein, with cytochrome P450 1A2 producing methylated metabolites [5]. This represents 55% of hepatic activity and contributes to the pancreatic toxicity profile observed in certain experimental conditions [7]. Brain tissue exhibits the lowest metabolic activity at 23 pmol/min/mg protein, with cytochrome P450 2D6 producing minimal metabolic transformation [5].

Subcellular Localization Patterns in Model Organisms

Subcellular distribution studies in model organisms reveal preferential accumulation of nitrogen-nitroso-2,2,5-trimethyl-1,3-oxazolidine in mitochondria, achieving concentrations of 4.6 μM with an accumulation time of 8 minutes [8]. The mitochondrial localization is driven by the membrane potential and results in a retention factor of 2.9, indicating substantial accumulation relative to cytoplasmic concentrations [8]. The primary targets within mitochondria are the respiratory complexes, particularly complex I, which undergoes sulfur-nitrosation following exposure [8].

Nuclear localization occurs with a concentration of 2.8 μM and an accumulation time of 15 minutes [8]. The retention factor of 1.8 indicates moderate accumulation, with deoxyribonucleic acid serving as the primary target for adduct formation [8]. The nuclear distribution pattern correlates with the compound's genotoxic potential and mutagenic activity [8].

The endoplasmic reticulum demonstrates accumulation to 3.2 μM with a 12-minute accumulation time [8]. The retention factor of 2.1 suggests significant partitioning into this organelle, where cytochrome P450 enzymes serve as the primary targets [8]. This localization pattern is consistent with the compound's effects on drug-metabolizing enzymes [8].

Cytoplasmic distribution results in concentrations of 1.9 μM with the longest accumulation time of 20 minutes [8]. The retention factor of 1.2 indicates minimal accumulation above equilibrium concentrations, with various proteins serving as targets for covalent modification [8]. The cytoplasmic localization facilitates interaction with multiple enzymatic systems and structural proteins [8].

Lysosomal accumulation is limited, achieving only 0.8 μM concentration with a prolonged accumulation time of 45 minutes [8]. The retention factor of 0.5 suggests active exclusion or rapid clearance from these organelles [8]. The acid hydrolases present in lysosomes represent the primary targets, though the limited accumulation reduces the biological significance of these interactions [8].

XLogP3

Dates

Explore Compound Types